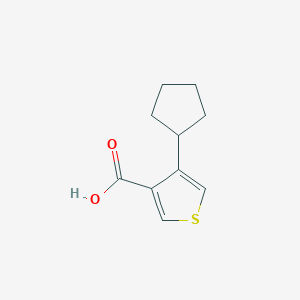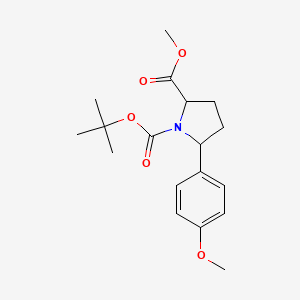
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylsulfanyl)-4-methoxybenzoic acid, also known as CPMB, is a synthetic organic compound used in a variety of laboratory experiments. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. CPMB is a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, to investigate the structure and function of enzymes, and to study the mechanisms of drug action.
Mechanism of Action
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions and thus inhibits their activity. 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid also acts as a catalyst for the synthesis of polymers, by promoting the formation of covalent bonds between monomers.
Biochemical and Physiological Effects
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, to investigate the structure and function of enzymes, and to study the mechanisms of drug action. It has also been used to study the effects of drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.
Advantages and Limitations for Lab Experiments
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications in scientific research. It is also relatively inexpensive and can be easily synthesized. However, 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid is also limited in its use in laboratory experiments. Its solubility in water is limited and it can be toxic if ingested.
Future Directions
Future research on 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid could focus on developing more efficient methods of synthesis, exploring new applications for 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in scientific research, and studying the biochemical and physiological effects of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in greater detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid in the treatment of various diseases. Finally, research could be conducted to investigate the potential toxicity of 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid and to develop methods for its safe use in laboratory experiments.
Synthesis Methods
2-(cyclopentylsulfanyl)-4-methoxybenzoic acid is synthesized through a three-step process. The first step involves the reaction of cyclopentyl sulfonyl chloride with 4-methoxybenzaldehyde in the presence of a base. The second step involves the formation of a cyclopentyl sulfonyloxy intermediate, which is then reacted with sodium borohydride in the presence of a base to form 2-(cyclopentylsulfanyl)-4-methoxybenzoic acid. The final step involves the purification of the product by recrystallization from ethanol.
properties
IUPAC Name |
2-cyclopentylsulfanyl-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-9-6-7-11(13(14)15)12(8-9)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWXZIBDHVLZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-4-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)



![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)